molecular formula C8H9NO2 B091404 4-Ethylnitrobenzene CAS No. 100-12-9

4-Ethylnitrobenzene

Cat. No. B091404
Key on ui cas rn: 100-12-9
M. Wt: 151.16 g/mol
InChI Key: RESTWAHJFMZUIZ-UHFFFAOYSA-N
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Patent
US06924400B2

Procedure details

25 g (165 mmol) of 4-ethylnitrobenzene are placed in 200 ml of dichloromethane in a round-bottomed flask and under a stream of nitrogen. 20 ml (230 mmol) of trifluoromethanesulfonic acid and 33 g (115 mmol) of 1,3-dibromo-5,5-dimethylhydantoin are added and the reaction medium is stirred for 2 hours at room temperature. Saturated aqueous sodium hydrosulfite solution is then added. The phases are separated and the organic phase is neutralized with aqueous 2M sodium carbonate solution and then washed with water. It is then dried over magnesium sulfate, filtered and evaporated. 35 g (92%) of the expected product are obtained in the form of a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1)[CH3:2].FC(F)(F)S(O)(=O)=O.[Br:20]N1C(C)(C)C(=O)N(Br)C1=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>ClCCl>[Br:20][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
33 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 132.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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